molecular formula C11H14N2O5S B2954808 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid CAS No. 99842-19-0

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid

Cat. No.: B2954808
CAS No.: 99842-19-0
M. Wt: 286.3
InChI Key: LWQOMLSINAECDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid” is a chemical compound with the linear formula C10H12N2O6S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12N2O6S2 . It has a molecular weight of 320.345 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not thoroughly investigated according to the safety data sheet . The compound has a molecular weight of 320.345 .

Scientific Research Applications

Role in Cancer and Hemoglobinopathies Treatment

Butyric acid, a component related to 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid, has been investigated for its potential in treating colorectal cancer and hemoglobinopathies. It acts as a biological response modifier (BRM), influencing gene expression, cell differentiation, apoptosis, and cell growth control. New studies with butyric derivatives demonstrate their practical value in therapeutic applications for these conditions (Pouillart, 1998).

Antimicrobial Agent Development

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, related to this compound, shows potential as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).

Catalytic Applications in Organic Synthesis

Compounds with structures related to this compound have been used as catalysts in the synthesis of various organic compounds. This includes applications in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, highlighting their utility in industrial and chemical synthesis (Zolfigol et al., 2015).

Novel Syntheses of Indolizidines

The dianion of 4-(phenylsulfonyl)butanoic acid, which shares structural similarities with this compound, has been used to create novel syntheses of indolizidines, indicating its potential in synthesizing complex organic molecules (Kiddle et al., 1995).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated .

Properties

IUPAC Name

5-oxo-5-(4-sulfamoylanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c12-19(17,18)9-6-4-8(5-7-9)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQOMLSINAECDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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